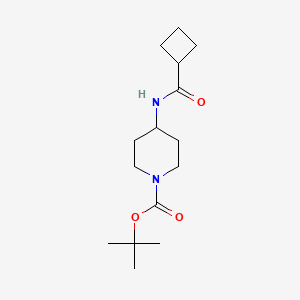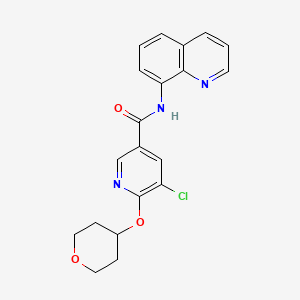
5-chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activities. In
Scientific Research Applications
Chemical Derivatives and Biological Activity
The chemical compound 5-chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide belongs to a class of molecules that have been investigated for various biological activities and chemical properties. While the direct studies on this specific compound are not extensively available, research on related nicotinamide derivatives, quinoline, and pyrano[3,2-c]quinoline compounds provides insight into the potential applications and significance of such molecules in scientific research.
Nicotinamide Derivatives
Nicotinamide derivatives have shown a broad spectrum of biological activities. For instance, derivatives like nicotinamide methochloride and related compounds have been studied for their role in treating pellagra and their metabolic pathways in mammals, insects, and bacteria (Ellinger, Fraenkel, & Abdel Kader, 1947). These studies underline the importance of nicotinamide and its derivatives in biochemical processes and potential therapeutic applications.
Quinoline and Pyrano[3,2-c]Quinoline Derivatives
Compounds featuring the quinoline moiety and its fusion with pyrano[3,2-c]quinoline have been synthesized and evaluated for various properties. For example, the synthesis of pyrano[3,2-c]quinoline derivatives has been explored for their potential in photovoltaic properties and applications in organic–inorganic photodiode fabrication, indicating their relevance in materials science and renewable energy research (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, the structural modifications of quinoline derivatives have been studied for their antimicrobial and anticoagulant activities, suggesting their significance in medicinal chemistry and drug design (Potapov et al., 2021).
Antioxidant and Antimicrobial Applications
Some derivatives of quinoline have been synthesized and evaluated for their antioxidant properties in lubricating grease, showcasing their potential in industrial applications (Hussein, Ismail, & El-Adly, 2016). Furthermore, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been assessed for their in vitro antimicrobial activity, indicating the role of such compounds in developing new antimicrobial agents (Idrees et al., 2020).
Mechanism of Action
While the specific mechanism of action for this compound is not available, quinolines are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-11-14(12-23-20(16)27-15-6-9-26-10-7-15)19(25)24-17-5-1-3-13-4-2-8-22-18(13)17/h1-5,8,11-12,15H,6-7,9-10H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDZARPACWHAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

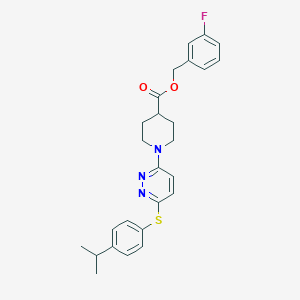
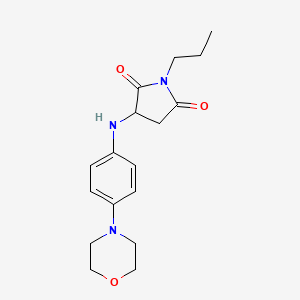

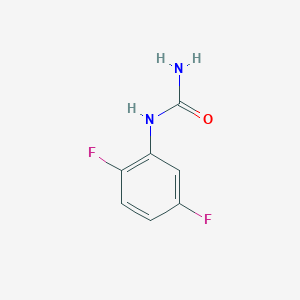

![Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2806989.png)
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)

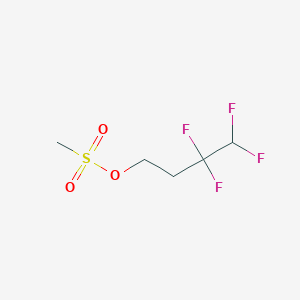
![2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2807000.png)
![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2807003.png)
